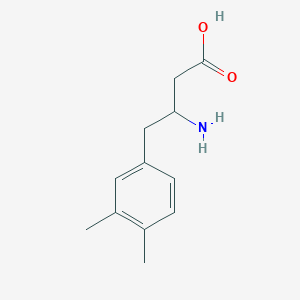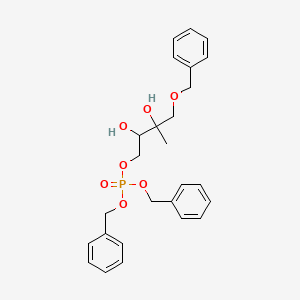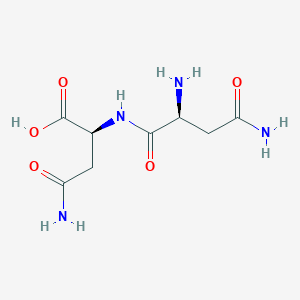
L-Asparaginyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparaginyl-L-asparagine is a dipeptide composed of two asparagine molecules linked by a peptide bond Asparagine is a non-essential amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Asparaginyl-L-asparagine can be synthesized through a peptide coupling reaction. The process typically involves the activation of the carboxyl group of one asparagine molecule and the subsequent nucleophilic attack by the amino group of another asparagine molecule. Common reagents used for this activation include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods. Microbial fermentation using genetically engineered strains of Escherichia coli or other bacteria can be used to produce asparagine, which is then coupled enzymatically to form the dipeptide. This method is advantageous due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: L-Asparaginyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield two asparagine molecules.
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Hydrolysis: Yields two molecules of asparagine.
Oxidation: Produces nitroso or nitro derivatives of this compound.
Substitution: Results in various substituted derivatives depending on the electrophile used
Scientific Research Applications
L-Asparaginyl-L-asparagine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Serves as a substrate in enzymatic studies involving asparaginase and other related enzymes.
Medicine: Investigated for its potential role in cancer therapy, particularly in targeting asparagine-dependent tumor cells.
Industry: Utilized in the food industry to reduce acrylamide formation during the cooking of starchy foods
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-asparagine primarily involves its hydrolysis by enzymes such as asparaginase. Asparaginase catalyzes the hydrolysis of the peptide bond, releasing free asparagine molecules. These free asparagine molecules can then participate in various metabolic pathways, including protein synthesis and glycoprotein formation. The compound’s ability to deplete asparagine levels in cells makes it a potential therapeutic agent for treating asparagine-dependent cancers .
Comparison with Similar Compounds
L-Asparaginyl-L-asparagine can be compared with other dipeptides and amino acid derivatives:
L-Asparagine: A single amino acid that serves as a building block for proteins.
L-Asparaginyl-L-glutamine: Another dipeptide with similar properties but different metabolic pathways.
L-Asparaginyl-L-aspartic acid: A dipeptide that differs in its side chain structure and reactivity.
Uniqueness: this compound is unique due to its specific peptide bond and the presence of two asparagine residues, which confer distinct biochemical properties and potential therapeutic applications .
Properties
CAS No. |
58471-52-6 |
|---|---|
Molecular Formula |
C8H14N4O5 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H14N4O5/c9-3(1-5(10)13)7(15)12-4(8(16)17)2-6(11)14/h3-4H,1-2,9H2,(H2,10,13)(H2,11,14)(H,12,15)(H,16,17)/t3-,4-/m0/s1 |
InChI Key |
RJUHZPRQRQLCFL-IMJSIDKUSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N)C(=O)N |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)N)C(=O)O)N)C(=O)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


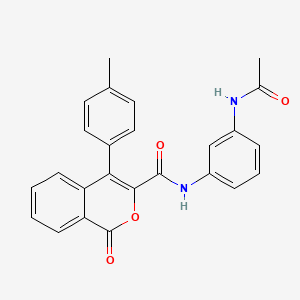
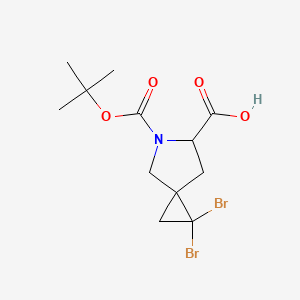

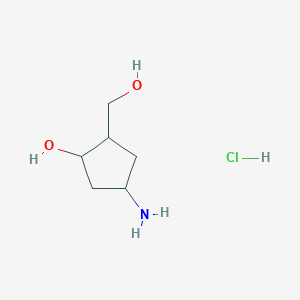
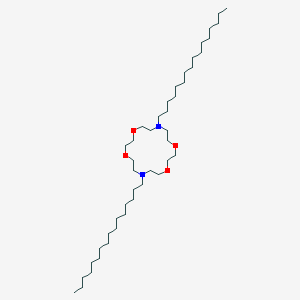
![1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B12286617.png)

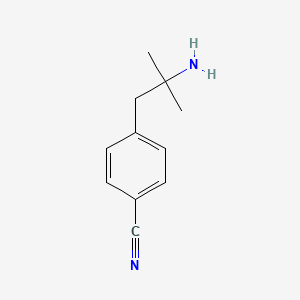
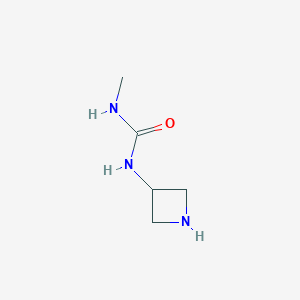
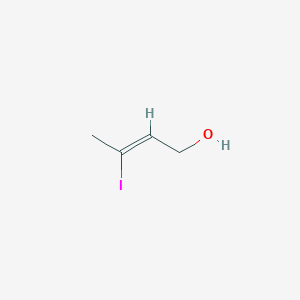
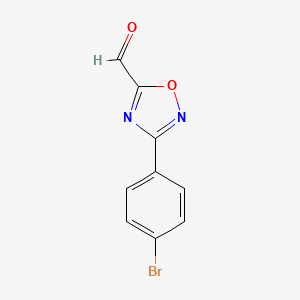
![[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)
